molecular formula C11H13NO2 B13963836 2-(But-3-en-2-ylamino)benzoic acid

2-(But-3-en-2-ylamino)benzoic acid

Cat. No.: B13963836
M. Wt: 191.23 g/mol
InChI Key: AMUFLBHTLBSABL-UHFFFAOYSA-N
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Description

2-(But-3-en-2-ylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a but-3-en-2-ylamino group. The structure of this compound allows it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-ylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with but-3-en-2-ylamine under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(But-3-en-2-ylamino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A precursor in the synthesis of 2-(But-3-en-2-ylamino)benzoic acid.

    But-3-en-2-ylamine: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar structures and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(but-3-en-2-ylamino)benzoic acid

InChI

InChI=1S/C11H13NO2/c1-3-8(2)12-10-7-5-4-6-9(10)11(13)14/h3-8,12H,1H2,2H3,(H,13,14)

InChI Key

AMUFLBHTLBSABL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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